molecular formula C12H19N B2427229 (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine CAS No. 2248172-16-7

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine

Cat. No.: B2427229
CAS No.: 2248172-16-7
M. Wt: 177.291
InChI Key: DJKSZRNWFHTYHP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine is an organic compound with a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of immobilized enzymes, such as transaminases, can also be employed to facilitate the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-4-(4-methylphenyl)butan-1-amine: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

    4-Methylphenylbutan-1-amine: Lacks the methyl group at the second carbon.

    2-Methyl-4-phenylbutan-1-amine: Lacks the methyl group on the phenyl ring.

Uniqueness

(2R)-2-Methyl-4-(4-methylphenyl)butan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2R)-2-methyl-4-(4-methylphenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11H,5,8-9,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSZRNWFHTYHP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.